molecular formula C13H9BrClFO B6307805 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene CAS No. 1881328-20-6

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene

Cat. No.: B6307805
CAS No.: 1881328-20-6
M. Wt: 315.56 g/mol
InChI Key: ZNAGLFIVGQSSLS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene (CAS: 1881328-20-6) is a halogenated aromatic compound featuring a benzene ring substituted with a benzyloxy group at position 2, bromine at position 4, chlorine at position 1, and fluorine at position 3. Its molecular formula is C₁₃H₉BrClFO, with a molecular weight of 343.57 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its multiple halogens enable selective functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Key physicochemical properties include a purity of 95% (as reported by Combi-Blocks) and storage recommendations at room temperature . Its structural complexity arises from the interplay of electron-withdrawing halogens (Br, Cl, F) and the electron-donating benzyloxy group, which collectively influence its reactivity and regioselectivity in further transformations.

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAGLFIVGQSSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene typically involves the following steps:

    Chlorination: Chlorine can be introduced using similar electrophilic aromatic substitution reactions with chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3).

    Fluorination: The fluorine atom can be introduced through nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Benzylation: The benzyl ether group can be introduced by reacting the phenol derivative with benzyl bromide (C6H5CH2Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl ether group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The halogen atoms (bromine, chlorine, and fluorine) can be reduced to form the corresponding hydrogenated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the bromine atom can be replaced with an amine group using ammonia (NH3) or an amine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Ammonia (NH3) or amine derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydrogenated derivatives of the compound.

    Substitution: Aminated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving halogenated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and benzyl ether group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of biological molecules and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene and related aromatic derivatives:

Table 1: Structural and Functional Comparison of Halogenated Benzyloxybenzenes

Compound Name Substituent Positions Molecular Formula CAS Number Purity Key Distinctions Source
This compound 2-OBzl, 4-Br, 1-Cl, 3-F C₁₃H₉BrClFO 1881328-20-6 95% Benchmark compound; balanced halogen distribution
2-(Benzyloxy)-3-bromo-4-chloro-1-fluorobenzene 2-OBzl, 3-Br, 4-Cl, 1-F C₁₃H₉BrClFO 2807456-66-0 97% Halogen positions alter electronic effects
1-(Benzyloxy)-5-bromo-3-chloro-2-fluorobenzene 1-OBzl, 5-Br, 3-Cl, 2-F C₁₃H₉BrClFO 1881320-82-6 95% Benzyloxy at position 1; steric hindrance differences
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 2-Br, 3-Cl, 4-F, 1-CH₃ C₇H₅BrClF 1783823-53-9 95% Methyl substituent instead of benzyloxy
4-Benzyloxy-5-bromo-2-chloropyrimidine Pyrimidine ring with OBzl, Br, Cl C₁₁H₈BrClN₂O 205672-19-1 98% Heterocyclic core (pyrimidine vs. benzene)

Structural and Electronic Analysis

Substituent Positioning :

  • The target compound’s benzyloxy group at position 2 activates the ring toward electrophilic substitution at positions ortho and para to it. However, the electron-withdrawing halogens (Br, Cl, F) deactivate the ring, creating a competitive electronic landscape. In contrast, 2-(Benzyloxy)-3-bromo-4-chloro-1-fluorobenzene (CAS: 2807456-66-0) places bromine at position 3, which may direct reactions to position 5 or 6 due to meta-directing effects .

Steric and Electronic Effects :

  • The methyl-substituted analog 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9) lacks the benzyloxy group, reducing steric bulk but also eliminating oxygen’s electron-donating effects. This simplifies reactivity but limits applications requiring directed functionalization .

Heterocyclic Derivatives :

  • 4-Benzyloxy-5-bromo-2-chloropyrimidine (CAS: 205672-19-1) replaces the benzene ring with a pyrimidine core. The nitrogen atoms in the pyrimidine ring enhance polarity and alter hydrogen-bonding capacity, making it more suitable for nucleoside analog synthesis .

Biological Activity

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene is an organic compound characterized by a unique arrangement of substituents on a benzene ring, including a benzyloxy group, bromine, chlorine, and fluorine atoms. This structural configuration contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C13H9BrClFC_{13}H_{9}BrClF, with a molecular weight of 315.56 g/mol. The presence of halogen atoms typically enhances lipophilicity and bioactivity, suggesting that this compound may interact with various biological targets.

The biological activity of this compound is influenced by the electron-withdrawing effects of the halogen substituents, which can activate the benzene ring for nucleophilic substitution reactions. In medicinal applications, the interaction with specific enzymes or receptors is crucial for determining its pharmacological effects. The benzyloxy group may also play a role in modulating these interactions, enhancing the compound's effectiveness against biological targets.

Biological Activity and Applications

Research indicates that compounds with similar structures to this compound often exhibit significant biological properties, including:

  • Antimicrobial Activity : Compounds with halogen substituents have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects : Similar structures are known to inhibit inflammatory pathways.
  • Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of various halogenated benzene derivatives. The results indicated that compounds with bromine and chlorine exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 2: Anticancer Activity

In another investigation, derivatives of benzyloxy-substituted benzene were tested for their effects on cancer cell lines. The presence of halogen atoms was correlated with increased cytotoxicity in breast and colon cancer cells. This effect was linked to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
This compoundBenzyloxy, bromo, chloro, fluorine groupsPotential antimicrobial and anticancer properties
2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzeneBenzyloxy, bromo, methoxy, fluorine groupsAntimicrobial and anti-inflammatory effects
1-(Benzyloxy)-3-bromo-5-fluorobenzeneBenzyloxy, bromo, fluorine groupsCytotoxic effects on cancer cells

Synthesis

The synthesis of this compound typically involves multiple synthetic steps starting from simpler benzene derivatives. Common methods include:

  • Bromination : Introduction of bromine using brominating agents under controlled conditions.
  • Chlorination : Use of chlorinating agents to introduce chlorine into the desired position.
  • Fluorination : Application of fluorinating reagents to achieve the final fluorinated product.
  • Formation of Benzyloxy Group : Nucleophilic substitution reactions where phenolic compounds react with benzyl halides .

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